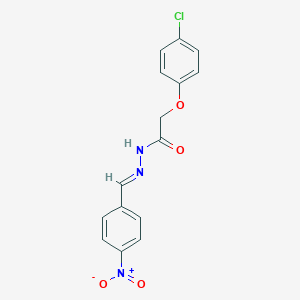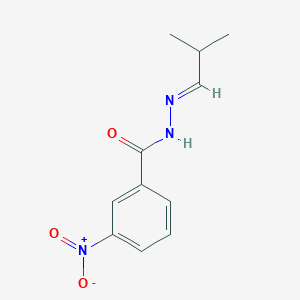
4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, also known as EPM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of sulfonamide compounds, which have been widely studied for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide may exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide has been shown to enhance the levels of GABA, an inhibitory neurotransmitter, and reduce the levels of glutamate, an excitatory neurotransmitter, in the brain.
Biochemical and Physiological Effects:
4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide has also been found to reduce oxidative stress and improve mitochondrial function in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide in lab experiments is its high solubility in water, which makes it easy to administer to animals. However, one limitation of using 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide is its relatively low potency compared to other sulfonamide compounds, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Further studies are needed to elucidate the exact mechanism of action of 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has gained attention in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models and has been investigated for its neuroprotective effects in various neurological disorders. Further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide has also been investigated for its neuroprotective effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
4-ethyl-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-3-12-8-10-13(11-9-12)20(17,18)16-14-6-4-5-7-15(14)19-2/h4-11,16H,3H2,1-2H3 |
InChI-Schlüssel |
XAPZHPUZKSDDBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)


![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)


![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)

![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)